![molecular formula C13H11ClN4O B11850435 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

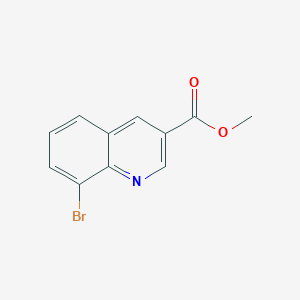

2-Cloro-4-((5-metil-5H-pirrolo[3,2-d]pirimidin-4-il)oxi)anilina es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirrolo[3,2-d]pirimidina. . La presencia de un átomo de cloro y un residuo de pirrolo[3,2-d]pirimidina en su estructura mejora sus propiedades farmacológicas, convirtiéndolo en un candidato prometedor para diversas aplicaciones de investigación científica.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2-Cloro-4-((5-metil-5H-pirrolo[3,2-d]pirimidin-4-il)oxi)anilina generalmente involucra múltiples pasos. Un método común incluye los siguientes pasos:

Formación del Núcleo de Pirrolo[3,2-d]pirimidina: El núcleo de pirrolo[3,2-d]pirimidina puede sintetizarse a través de la condensación de materiales de partida adecuados, como la 2,4-dicloro-5H-pirrolo[3,2-d]pirimidina.

Introducción del Grupo Metilo: El grupo metilo se puede introducir mediante reacciones de metilación, a menudo con reactivos como yoduro de metilo y una base como carbonato de cesio en un solvente adecuado como la dimetilformamida.

Unión del Grupo Anilina: El paso final implica la reacción de sustitución nucleofílica donde se introduce el grupo anilina.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Las técnicas como la síntesis asistida por microondas y el uso de la síntesis en fase sólida se pueden emplear para ampliar la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Cloro-4-((5-metil-5H-pirrolo[3,2-d]pirimidin-4-il)oxi)anilina experimenta diversas reacciones químicas, que incluyen:

Sustitución: El átomo de cloro en el compuesto se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones adecuadas.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Aminas, tioles.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir diversos derivados de anilina sustituidos .

Aplicaciones Científicas De Investigación

2-Cloro-4-((5-metil-5H-pirrolo[3,2-d]pirimidin-4-il)oxi)anilina tiene varias aplicaciones de investigación científica:

Química Medicinal: Se estudia como un posible inhibidor de quinasas multidiana e inductor de apoptosis, mostrando efectos citotóxicos prometedores contra diversas líneas celulares de cáncer.

Química: Sirve como intermedio en la síntesis de otros compuestos biológicamente activos.

Industria: Los derivados del compuesto se exploran por su posible uso en productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-4-((5-metil-5H-pirrolo[3,2-d]pirimidin-4-il)oxi)anilina implica su interacción con objetivos moleculares específicos:

Inhibición de Quinasas: El compuesto inhibe varias quinasas, incluidas EGFR, Her2, VEGFR2 y CDK2, uniéndose a sus sitios activos e impidiendo su actividad de fosforilación.

Inducción de Apoptosis: Induce la apoptosis al regular al alza proteínas proapoptóticas como la caspasa-3 y la Bax, y al regular a la baja proteínas antiapoptóticas como la Bcl-2.

Comparación Con Compuestos Similares

Compuestos Similares

Ribociclib: Un inhibidor selectivo de CDK4/6 con un residuo de pirrolo[2,3-d]pirimidina.

Palbociclib: Otro inhibidor de CDK4/6 con una estructura de pirido[2,3-d]pirimidina.

Sunitinib: Un conocido inhibidor de tirosina quinasa con un mecanismo de acción similar.

Singularidad

2-Cloro-4-((5-metil-5H-pirrolo[3,2-d]pirimidin-4-il)oxi)anilina es única debido a sus características estructurales específicas, como la presencia de un átomo de cloro y un núcleo de pirrolo[3,2-d]pirimidina, que contribuyen a su potencia y selectividad mejoradas como inhibidor de quinasas e inductor de apoptosis .

Propiedades

Fórmula molecular |

C13H11ClN4O |

|---|---|

Peso molecular |

274.70 g/mol |

Nombre IUPAC |

2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyaniline |

InChI |

InChI=1S/C13H11ClN4O/c1-18-5-4-11-12(18)13(17-7-16-11)19-8-2-3-10(15)9(14)6-8/h2-7H,15H2,1H3 |

Clave InChI |

RYDPAJVNSVMPTH-UHFFFAOYSA-N |

SMILES canónico |

CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)

![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)

![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)

![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)

![3-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850431.png)

![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)